Cas no 2138395-30-7 (3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione)

3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione
- EN300-746497
- 2138395-30-7
- 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione
-
- インチ: 1S/C7H9NO3S/c9-12(10)5-3-6(8-12)7-2-1-4-11-7/h1-2,4,6,8H,3,5H2
- InChIKey: PSCPDAWIHIQEQC-UHFFFAOYSA-N
- ほほえんだ: S1(CCC(C2=CC=CO2)N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 187.03031432g/mol
- どういたいしつりょう: 187.03031432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 67.7Ų
3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-746497-2.5g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 2.5g |
$3191.0 | 2024-05-23 | |
Enamine | EN300-746497-5.0g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 5.0g |
$4722.0 | 2024-05-23 | |
Enamine | EN300-746497-0.25g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 0.25g |
$1498.0 | 2024-05-23 | |
Enamine | EN300-746497-0.05g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 0.05g |
$1368.0 | 2024-05-23 | |
Enamine | EN300-746497-0.5g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 0.5g |
$1563.0 | 2024-05-23 | |
Enamine | EN300-746497-1.0g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 1.0g |
$1629.0 | 2024-05-23 | |
Enamine | EN300-746497-10.0g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 10.0g |
$7004.0 | 2024-05-23 | |
Enamine | EN300-746497-0.1g |
3-(furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione |
2138395-30-7 | 95% | 0.1g |
$1433.0 | 2024-05-23 |
3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報
Recent Advances in the Study of 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 2138395-30-7)
The compound 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 2138395-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a versatile scaffold in medicinal chemistry. The furan and thiazolidine-1,1-dione moieties contribute to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), suggesting potential applications in anti-inflammatory therapies.
In addition to its anti-inflammatory properties, the compound has shown promise in oncology research. A preclinical study conducted by researchers at the University of Cambridge revealed that 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione derivatives could selectively target cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway. These findings were published in Cancer Research in early 2024, underscoring the compound's potential as a lead candidate for anticancer drug development.
The synthesis of 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione has also seen advancements. A novel, high-yield synthetic route was reported in Organic Letters (2023), which utilizes a one-pot cascade reaction involving furan-2-carbaldehyde and 2-mercaptoacetic acid. This method not only improves efficiency but also reduces the environmental impact compared to traditional synthetic approaches, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione derivatives. Recent pharmacokinetic studies indicate that while the compound exhibits good bioavailability, its metabolic stability requires further improvement to enhance its therapeutic potential. Researchers are currently exploring structural modifications to address these limitations, as discussed in a 2024 review article in Drug Discovery Today.
In conclusion, 3-(Furan-2-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 2138395-30-7) represents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and oncology. Ongoing research efforts are focused on optimizing its biological activity and pharmacokinetic profile, paving the way for potential clinical applications. Future studies should prioritize in vivo validation and toxicity assessments to further advance this compound toward translational success.
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